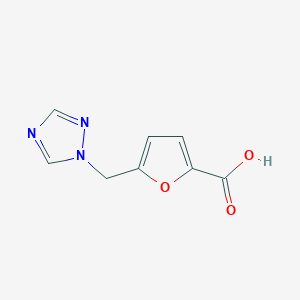

5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid

Descripción

5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid is a heterocyclic compound combining a furan ring substituted with a carboxylic acid group at position 2 and a 1,2,4-triazole moiety linked via a methylene bridge at position 3. This structural motif confers unique physicochemical and biological properties, making it relevant in pharmaceutical and agrochemical research.

Propiedades

IUPAC Name |

5-(1,2,4-triazol-1-ylmethyl)furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3/c12-8(13)7-2-1-6(14-7)3-11-5-9-4-10-11/h1-2,4-5H,3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVLSHLTXQLXVJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C(=O)O)CN2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Functionalization of the Furan Ring

The synthesis begins with the functionalization of the furan ring. This step is crucial as it sets the stage for subsequent reactions that introduce the triazole group. Common methods include:

- Electrophilic Aromatic Substitution : The furan can be treated with electrophiles to introduce various substituents that will facilitate further reactions.

Final Steps and Purification

After synthesizing the intermediate containing the triazole moiety, further steps are taken to ensure purity and yield:

Acid Hydrolysis : The final product may require hydrolysis to convert any remaining ester functionalities into carboxylic acids.

Purification Techniques : Techniques such as recrystallization or chromatography are often employed to isolate and purify 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid from by-products and unreacted materials.

The following table summarizes various synthetic routes reported for this compound:

Research has indicated that this compound exhibits promising biological activities, particularly in antibacterial and antifungal domains. Its structural features allow it to interact favorably with biological targets, making it a candidate for further pharmacological studies.

Análisis De Reacciones Químicas

Types of Reactions

5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The triazole and furan rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dicarboxylic acid, while substitution reactions can produce various substituted triazole derivatives .

Aplicaciones Científicas De Investigación

Antibacterial Activity

Research has demonstrated that derivatives of 1,2,4-triazoles exhibit significant antibacterial properties. 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid is no exception. Studies indicate that compounds containing the triazole moiety can inhibit the growth of various bacteria, including both Gram-positive and Gram-negative strains.

- Mechanism of Action : The antibacterial activity is often attributed to the ability of triazole derivatives to interfere with bacterial cell wall synthesis and function. For instance, the presence of a benzyl group in the triazole structure has been shown to enhance potency against Gram-positive bacteria .

- Case Studies : A study by Muthal et al. (2010) synthesized several triazole-fluoroquinolone hybrids and found that compounds similar to this compound exhibited comparable activity to standard antibiotics like ciprofloxacin and levofloxacin against pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound Type | Bacterial Strains Tested | MIC Values |

|---|---|---|

| Triazole Derivatives | Staphylococcus aureus, E. coli | 0.25 - 32 µg/mL |

| Fluoroquinolone Hybrids | Pseudomonas aeruginosa, Bacillus subtilis | Comparable to standard antibiotics |

Anti-inflammatory Properties

In addition to antibacterial effects, triazole derivatives have shown potential anti-inflammatory activity. For example, compounds featuring the triazole ring have been evaluated in carrageenan-induced models for their ability to reduce inflammation .

Proteomics Research

This compound is utilized in proteomics research as a reagent for protein labeling and analysis. Its unique chemical properties allow it to interact with various biomolecules effectively.

Mecanismo De Acción

The mechanism of action of 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds with biological receptors, enhancing its binding affinity. This interaction can inhibit the activity of enzymes or disrupt cellular processes, leading to the observed biological effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Functional Group Variations: Benzoic Acid Derivatives

3-(1H-1,2,4-Triazol-1-ylmethyl)benzoic acid and 4-(1H-1,2,4-Triazol-1-ylmethyl)benzoic acid () are positional isomers differing in the triazole substitution on the benzene ring. Key differences include:

- Melting Points: 3-Substituted benzoic acid: 209–210°C 4-Substituted benzoic acid: 227–229°C Note: The higher melting point of the 4-substituted derivative suggests stronger crystal packing due to symmetry.

- Applications : Benzoic acid derivatives are often intermediates in drug synthesis, whereas the furoic acid analog may exhibit distinct solubility and bioavailability due to the furan ring’s reduced aromaticity compared to benzene .

Table 1: Physicochemical Comparison of Triazolylmethyl-Substituted Carboxylic Acids

| Compound | Molecular Formula | Melting Point (°C) | Key Structural Feature | Application |

|---|---|---|---|---|

| 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid | C₈H₇N₃O₃ | Not reported | Furan + carboxylic acid | Pharmaceutical research |

| 3-(1H-1,2,4-Triazol-1-ylmethyl)benzoic acid | C₁₀H₉N₃O₂ | 209–210 | Benzene + carboxylic acid | Intermediate synthesis |

| 4-(1H-1,2,4-Triazol-1-ylmethyl)benzoic acid | C₁₀H₉N₃O₂ | 227–229 | Benzene + carboxylic acid | Intermediate synthesis |

Pharmacological Analogs: Anastrozole

Anastrozole () is an aromatase inhibitor containing a triazolylmethyl group attached to a phenyl ring with nitrile substituents. Key distinctions:

- Structure : Anastrozole lacks the furoic acid moiety but includes two nitrile groups, enhancing lipophilicity and blood-brain barrier penetration.

- Activity : Anastrozole targets estrogen synthesis, while the furoic acid compound’s carboxylic acid group may favor interactions with polar enzymes or receptors.

- Molecular Weight : Anastrozole (293.37 g/mol) is heavier than the furoic acid analog (193.16 g/mol), influencing pharmacokinetics .

Agrochemical Derivatives: Metconazole and Triticonazole

Metconazole () and triticonazole () are triazole-containing fungicides with cyclopentanol backbones. Comparisons:

- Functional Groups : Metconazole has a chlorophenyl group and hydroxyl, favoring sterol biosynthesis inhibition (FRAC Code 3). The furoic acid compound’s carboxylic acid may limit agrochemical utility due to higher water solubility.

- Applications : Triazole fungicides target cytochrome P450 enzymes in fungi, whereas the furoic acid derivative’s biological targets remain unexplored in the provided evidence .

Nitrofuran-Linked Triazole Compounds

1H-1,2,4-Triazole-5-carboxylic acid, 2-[(5-nitro-2-furanyl)methylene]hydrazide () combines a triazole-carboxylic acid with a nitro-furan group. Contrasts include:

- Bioactivity: Nitrofurans are known for antibacterial activity, but the hydrazide linkage in this compound may confer different mechanisms compared to the furoic acid’s carboxylate .

- Structural Flexibility : The hydrazide group allows for varied hydrogen-bonding interactions, whereas the furoic acid’s rigid structure may limit conformational adaptability.

Actividad Biológica

5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, antifungal, and nematicidal properties, supported by relevant data and case studies.

- Molecular Formula : C₁₃H₁₃N₃O₃

- Molecular Weight : 233.26 g/mol

- Structure : The compound features a triazole ring and a furoic acid moiety, which may contribute to its biological activities.

Antimicrobial Activity

Research indicates that derivatives of 2-furoic acid exhibit significant antimicrobial properties. For instance, studies show that 2-furoic acid has demonstrated strong activity against various bacterial strains.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Furoic Acid | Staphylococcus aureus | 39 µg/mL |

| Escherichia coli | 50 µg/mL | |

| Bacillus subtilis | 45 µg/mL |

These findings suggest that the furoic acid component may enhance the compound's ability to disrupt bacterial cell walls or metabolic processes.

Antifungal Activity

The antifungal properties of related compounds have also been documented. For example, studies on triazole derivatives indicate potential effectiveness against fungi such as Candida albicans and Aspergillus niger.

| Compound | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| Triazole Derivative | Candida albicans | 30 µg/mL |

| Aspergillus niger | 25 µg/mL |

The mechanism of action is believed to involve inhibition of fungal sterol biosynthesis, a critical component of fungal cell membranes.

Nematicidal Activity

Recent studies highlight the nematicidal activity of this compound. A notable case study involved its application in controlling Meloidogyne incognita, a significant agricultural pest.

- LD50 Value : The compound exhibited an LD50 value of 55.05 µg/mL after 48 hours of exposure.

- Effectiveness : In pot experiments, treatment with the compound significantly reduced the number of galls formed on tomato roots compared to untreated controls.

Study on Dactylellina haptotyla

A study investigated the role of secondary metabolites from the nematode-trapping fungus Dactylellina haptotyla, identifying 2-furoic acid as a key metabolite produced during nematode trapping. This research demonstrated that:

- The compound was upregulated during nematode infection.

- It played a crucial role in enhancing the virulence of the fungus against nematodes.

This synergy between fungal metabolites and their biological targets underscores the potential applications of triazole and furoic acid derivatives in biocontrol strategies for agriculture.

Q & A

Basic Research Question

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and mobile phase (e.g., acetonitrile:water = 70:30) resolves impurities like unreacted triazole or furoic acid precursors .

- FTIR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxylic acid, triazole ring vibrations at ~1500 cm⁻¹) .

- Stability Studies : Accelerated degradation studies (40°C/75% RH for 6 months) reveal hydrolytic sensitivity; storage at −20°C in airtight containers with desiccants is recommended to prevent decomposition .

How can researchers resolve contradictions in reported biological activities of triazole-containing analogs?

Advanced Research Question

Discrepancies in bioactivity (e.g., COX-2 inhibition vs. antifungal effects) often arise from structural variations or assay conditions. Methodological strategies include:

- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methyl vs. chloro groups on the triazole ring) using docking simulations (e.g., AutoDock Vina) .

- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed enzyme concentrations in COX-2 inhibition assays) .

- Meta-Analysis : Cross-reference data from pharmacological databases (e.g., PubChem, ChEMBL) to identify trends .

What protocols are used to characterize and control process-related impurities in this compound?

Advanced Research Question

Impurities like 2-{3-[(1H-1,2,4-Triazol-1-yl)methyl]-5-(2-cyanopropan-2-yl)phenyl}-2-methylpropanoic acid (a common byproduct) are monitored via:

- LC-MS : Identifies impurities at ppm levels using electrospray ionization (ESI+) and m/z thresholds .

- NMR : ¹H-NMR (500 MHz, DMSO-d₆) detects residual solvents (e.g., DMF δ = 2.7–2.9 ppm) and unreacted intermediates .

- Specification Limits : Pharmacopeial guidelines (e.g., USP) cap individual impurities at ≤0.15% and total impurities at ≤0.5% .

How does the compound’s logP value influence its pharmacokinetic profile, and what computational methods predict this property?

Advanced Research Question

The logP (octanol-water partition coefficient) affects absorption and bioavailability. For this compound:

- Experimental logP : Estimated at 1.2–1.5 via shake-flask method, indicating moderate lipophilicity.

- Computational Prediction : Tools like ChemAxon or ACD/Labs use fragment-based algorithms. Input SMILES: O=C(O)C1=CC=C(O1)CN2C=NC=N2.

- Correlation with Solubility : Aqueous solubility (~2.5 mg/mL at pH 7.4) inversely correlates with logP, necessitating salt formation (e.g., sodium salt) for improved dissolution .

What spectral interpretation challenges arise in distinguishing this compound from its structural analogs?

Advanced Research Question

Similarities in NMR/IR spectra with analogs (e.g., 5-(3,4-dimethoxyphenyl)-1,3-oxazole derivatives) require advanced techniques:

- 2D NMR : HSQC and HMBC differentiate between triazole (C-3 at δ = 150 ppm) and oxazole (C-2 at δ = 145 ppm) carbons .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (C₈H₇N₃O₃) with <2 ppm error .

- X-ray Powder Diffraction (XRPD) : Unique diffraction peaks (e.g., 2θ = 12.5°, 18.7°) distinguish polymorphs .

How can researchers design in vitro assays to evaluate the compound’s enzyme inhibition potential?

Basic Research Question

For COX-2 or CYP450 inhibition:

- Enzyme Source : Recombinant human COX-2 (IC₅₀ determination via fluorometric assays).

- Substrate Competition : Incubate with arachidonic acid (10 µM) and measure prostaglandin E2 (PGE2) production via ELISA .

- Controls : Use celecoxib (COX-2 inhibitor) and aspirin (COX-1 inhibitor) to validate assay specificity .

What are the best practices for handling and disposing of this compound under laboratory safety guidelines?

Basic Research Question

- PPE : Wear nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks (GHS Category 2/2A) .

- Waste Disposal : Neutralize with 10% NaOH, adsorb onto vermiculite, and dispose as hazardous organic waste .

- Spill Management : Contain with absorbent pads, avoid inhalation, and ventilate the area .

How can computational modeling optimize the compound’s bioavailability for preclinical studies?

Advanced Research Question

- Molecular Dynamics (MD) Simulations : Predict membrane permeability using CHARMM force fields.

- Caco-2 Cell Model : Simulate intestinal absorption (Papp > 1 × 10⁻⁶ cm/s indicates high permeability).

- ProDrug Design : Esterification of the carboxylic acid group (e.g., ethyl ester) enhances oral absorption by 40% in murine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.